An In-depth Technical Guide to the Structure of DBCO-PEG1-OH
An In-depth Technical Guide to the Structure of DBCO-PEG1-OH
Introduction
DBCO-PEG1-OH is a heterobifunctional chemical linker of significant interest to researchers in drug development, chemical biology, and materials science. It incorporates three key chemical moieties: a Dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal hydroxyl (-OH) group.[1] The DBCO group facilitates covalent conjugation to azide-containing molecules via copper-free click chemistry, a bioorthogonal reaction ideal for use in sensitive biological systems.[2][][4] The short, hydrophilic PEG linker enhances aqueous solubility without adding significant steric bulk, and the terminal hydroxyl group provides a site for further chemical modification.[1] This guide details the structure, properties, and a representative application of DBCO-PEG1-OH.
Core Structural Components
The DBCO-PEG1-OH molecule is comprised of three distinct functional parts, each contributing to its overall utility in bioconjugation.
Dibenzocyclooctyne (DBCO) Group
The DBCO group, also known as azadibenzocyclooctyne (ADIBO), is the reactive core that enables copper-free click chemistry.[4] Its structure consists of a strained eight-membered cyclooctyne (B158145) ring fused to two benzene (B151609) rings.[2] This fusion creates significant ring strain, which is the driving force for its highly efficient and spontaneous reaction with azide (B81097) groups to form a stable triazole linkage.[][4] This reaction, termed Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it proceeds with high selectivity within complex biological environments without interfering with native biochemical processes.[]
Polyethylene Glycol (PEG1) Linker
Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer composed of repeating ethylene (B1197577) oxide units (-CH₂CH₂O-).[] In DBCO-PEG1-OH, the "PEG1" designation signifies a single ethylene glycol unit, which acts as a short, flexible spacer.[6] This linker serves to increase the overall water solubility of the molecule, mitigating the inherent hydrophobicity of the DBCO core.[7][8] The inclusion of a PEG spacer is a common strategy to improve the pharmacokinetic properties of bioconjugates.[9]
Hydroxyl (-OH) Group
The molecule is terminated with a primary hydroxyl group (-OH).[1] A hydroxyl group consists of an oxygen atom covalently bonded to a hydrogen atom.[2] This functional group provides a versatile handle for subsequent chemical reactions. It can be further derivatized or replaced with other functional groups, allowing for the sequential or multi-step assembly of complex molecular constructs.[1]
Molecular Structure and Connectivity
In the idealized structure of DBCO-PEG1-OH, the three components are linked covalently in a linear fashion. The DBCO moiety is connected to one end of the single ethylene glycol unit, and the hydroxyl group is located at the other end. The exact linkage to the DBCO core can vary depending on the synthesis route, but it typically involves an amide bond to the nitrogen atom of the azadibenzocyclooctyne ring structure.
Caption: Generalized molecular structure of DBCO-PEG1-OH.
Data Presentation: Physicochemical Properties
The precise molecular formula and weight of commercially available DBCO-PEG1-OH can vary between suppliers due to differences in the linker structure connecting the DBCO core to the PEG1 unit. The table below summarizes data for representative structures.
| Property | Value (Structure 1) | Value (Structure 2) | Reference |
| Common Name | DBCO-PEG1-OH | DBCO-PEG₁ | [6][10] |
| Synonym | DBCO-C2-alcohol | - | [6] |
| Molecular Formula | C₂₁H₂₀N₂O₃ | C₂₃H₂₄N₂O₄ | [6][10] |
| Molecular Weight | 348.40 g/mol | 392.45 g/mol | [6][10] |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in most organic solvents | [8][11] |
| Storage Conditions | -20°C, desiccated, protected from light | -20°C for long-term storage | [6][11] |
Experimental Protocol: Conjugation of DBCO-PEG1-OH to an Azide-Modified Antibody
This section provides a representative protocol for the labeling of an azide-modified monoclonal antibody (mAb-N₃) with DBCO-PEG1-OH using strain-promoted alkyne-azide cycloaddition (SPAAC).
Objective: To covalently conjugate DBCO-PEG1-OH to an azide-functionalized antibody.
Materials:
-
Azide-modified antibody (mAb-N₃) in phosphate-buffered saline (PBS), pH 7.4.
-
DBCO-PEG1-OH.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
PBS buffer (pH 7.4).
-
Amicon Ultra centrifugal filter units (MWCO appropriate for the antibody).
-
Spectrophotometer.
Methodology:
-
Preparation of DBCO-PEG1-OH Stock Solution:
-
Allow the vial of DBCO-PEG1-OH to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of DBCO-PEG1-OH in anhydrous DMSO. For example, dissolve 3.48 mg of DBCO-PEG1-OH (MW 348.4 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. Store any unused stock solution at -20°C.
-
-
Conjugation Reaction:
-
Start with the azide-modified antibody at a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG1-OH stock solution to the antibody solution. Note: The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted DBCO-PEG1-OH from the reaction mixture using a centrifugal filter unit.
-
Add the reaction mixture to the filter unit and add PBS to bring the volume up to the filter's capacity.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Repeat the washing step at least three times with fresh PBS to ensure complete removal of the excess linker.
-
Recover the purified antibody-PEG-OH conjugate from the filter unit.
-
-
Characterization:
-
Determine the final concentration of the purified conjugate using a spectrophotometer to measure the absorbance at 280 nm (A280).
-
Confirm successful conjugation using techniques such as SDS-PAGE (which should show an increase in molecular weight) or mass spectrometry.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for antibody conjugation.
Caption: Workflow for antibody conjugation using DBCO-PEG1-OH.
References
- 1. biochempeg.com [biochempeg.com]
- 2. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 8. DBCO-PEG1-acid, 2228857-38-1 | BroadPharm [broadpharm.com]
- 9. DBCO | BroadPharm [broadpharm.com]
- 10. chembk.com [chembk.com]
- 11. interchim.fr [interchim.fr]
